Validated Biological Activity: Low Nanomolar B-Raf(V600E) Inhibition in Kinase Assays
Derivatives of 1-chloro-3-ethynyl-2,4-difluorobenzene, specifically N-(3-ethynyl-2,4-difluorophenyl)sulfonamides, demonstrate potent and selective inhibition of the B-Raf(V600E) kinase, a key target in melanoma and colorectal cancer. This provides a direct, quantifiable advantage over non-ethynylated or differently substituted analogs in a drug discovery context [1].
| Evidence Dimension | B-Raf(V600E) Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Low nanomolar IC50 values (as reported for N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives) |
| Comparator Or Baseline | B-Raf wild-type (WT) cells, where the compounds are significantly less potent |
| Quantified Difference | Significantly less potent to cells with B-Raf(WT) compared to B-Raf(V600E) mutant cells |
| Conditions | In vitro kinase assay against B-Raf(V600E) and cellular proliferation assays on human cancer cell lines and patient-derived melanoma cells |
Why This Matters
This validates the compound's core scaffold in a therapeutically relevant target, reducing the risk of failure in early-stage drug discovery for Raf-related cancers.
- [1] Li Y, Cheng H, Zhang Z, et al. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Med Chem Lett. 2015;6(5):543-547. doi:10.1021/acsmedchemlett.5b00039. View Source
